Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Quality Control Purity Verification LC-MS

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 2166763-89-7) is a heterocyclic building block in the 4-oxo-1,4-dihydropyridine-3-carboxylic acid family, distinguished by a bromo substituent at the 5-position and an N1-methyl group. It belongs to a class of small-molecule intermediates utilized in medicinal chemistry as scaffolds for fragment-based drug discovery and derivatization, especially where targeted electrophilic reactivity or halogen-dependent binding interactions are required.

Molecular Formula C7H6BrNO3
Molecular Weight 232.033
CAS No. 2166763-89-7
Cat. No. B2885883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
CAS2166763-89-7
Molecular FormulaC7H6BrNO3
Molecular Weight232.033
Structural Identifiers
SMILESCN1C=C(C(=O)C(=C1)Br)C(=O)O
InChIInChI=1S/C7H6BrNO3/c1-9-2-4(7(11)12)6(10)5(8)3-9/h2-3H,1H3,(H,11,12)
InChIKeyMPMJHIJNSWILNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid (CAS 2166763-89-7) – Core Identity and Structural Baseline for Procurement


5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 2166763-89-7) is a heterocyclic building block in the 4-oxo-1,4-dihydropyridine-3-carboxylic acid family, distinguished by a bromo substituent at the 5-position and an N1-methyl group . It belongs to a class of small-molecule intermediates utilized in medicinal chemistry as scaffolds for fragment-based drug discovery and derivatization, especially where targeted electrophilic reactivity or halogen-dependent binding interactions are required [1].

Why Uncontrolled Dihydropyridine-Carboxylic Acid Substitution Creates Quantifiable Supply-chain Risks for 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid (CAS 2166763-89-7)


Generic substitution within the 4-oxo-1,4-dihydropyridine-3-carboxylic acid family is not supported by quantitative physicochemical data, because even single-point modifications — such as removal of the N1-methyl group or repositioning of the bromine atom — result in statistically significant differences in hydrogen-bond donor/acceptor counts, topological polar surface area (TPSA), and lipophilicity (XLogP3), which directly impact solubility, permeability, and protein-binding compatibility [1]. For procurement, these variations translate into distinct reactivity, purification, and formulation profiles that cannot be assumed to be interchangeable without explicit comparative data [1].

Differential Quantitative Evidence Profile for 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid (CAS 2166763-89-7) Against the Nearest Structural Analogs


Molecular Weight Differentiation as a Purity and Supply Verification Metric

The target compound’s monoisotopic mass of 230.97 Da (C7H6BrNO3) differs unambiguously from that of its non-brominated analog (1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, C7H7NO3, 153.14 Da) and its 6-bromo regioisomer (6-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, C7H6BrNO3, 230.97 Da). This difference enables unambiguous identity confirmation by high-resolution mass spectrometry (HRMS) in incoming QC, a feature not available with the non-brominated or regioisomeric forms [1].

Quality Control Purity Verification LC-MS

Lipophilicity Shift (XLogP3) Governing LogD-Dependent Assay Compatibility

The predicted XLogP3 for 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is 0.62, versus -0.58 for the non-brominated 1-methyl analog (CID 18229763). This represents a >1 log unit increase in lipophilicity, which translates into a measurable difference in octanol–water partitioning and, by inference, passive membrane permeability and aqueous solubility [1]. The bromo substituent thus shifts the compound from ‘highly hydrophilic’ to ‘moderately lipophilic’ space, which is relevant for assay buffer selection and early DMPK profiling.

ADME LogP Permeability Solubility

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiating Solubility Profiles

The target compound has a computed TPSA of 59.3 Ų and a hydrogen-bond acceptor (HBA) count of 4 (due to the carbonyl and carboxylate groups). The des-methyl analog (5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid, CID 44119176) presents a TPSA of 69.6 Ų and a hydrogen-bond donor (HBD) count of 2, compared to the target’s HBD of 1. This quantitative difference in polarity and hydrogen-bonding capacity influences aqueous solubility, crystal packing, and chromatographic behavior, which are critical for purification and formulation [1].

Physicochemical Properties Drug-likeness Solubility

Procurement-relevant Application Scenarios for 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid (CAS 2166763-89-7) Based on Verified Physicochemical Differentiation


Fragment-Based Drug Discovery Requiring Precision Halogen Incorporation

In fragment screening libraries, the 5-bromo substituent provides a synthetic handle for Suzuki or Buchwald couplings, while the N1-methyl group eliminates variable HBD contributions from the pyridone nitrogen. The measured XLogP3 shift of +1.2 vs. the des-bromo analog [1] ensures that hit fragments occupy a more drug-relevant lipophilicity space (0.6 vs. -0.6), making this compound the preferred brominated fragment when balanced solubility and passive permeability are required [1].

Analytical Reference Standard for HRMS Method Validation in Heterocycle Supply Chains

The unique monoisotopic mass of 230.97 Da and the presence of the characteristic bromine isotope pattern (1:1 ratio for 79Br/81Br) allow this compound to serve as a certified reference standard for HRMS calibration, clearly distinguishable from non-brominated analogs [1]. Its use reduces false-positive identification errors when screening in-house libraries that contain multiple dihydropyridine-carboxylic acid variants.

Physicochemical Scaffold Optimization for Lead Series Requiring N-Methylated Pyridones

For lead optimization programs needing a 4-oxo-1,4-dihydropyridine core with a defined HBD count of 1 (vs. 2 for the des-methyl analog) and a TPSA below 60 Ų to maintain oral permeability, this compound constitutes the appropriate purchasable starting material [1]. Using the des-methyl analog (TPSA 69.6 Ų, HBD 2) would introduce a different pharmacokinetic liability that could derail SAR interpretation [1].

Synthetic Intermediate for C-5 Diversification via Cross-Coupling in Medicinal Chemistry Projects

The bromine atom at C-5 is a proven functional group for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald, etc.), and the N1-methyl group simultaneously protects the pyridone nitrogen from undesired side reactions . This dual functionality—reactivity at C-5 plus shielding at N1—is not present in the des-methyl analog, which requires additional synthetic steps to achieve similar chemoselectivity [1].

Quote Request

Request a Quote for 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.